2-(4-bromophenyl)-2-hydroxy-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-(4-bromophenyl)-2-hydroxy-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a hydroxy group, and a nitrophenylmethylidene group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2-hydroxy-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide typically involves the condensation of 2-hydroxyacetohydrazide with 4-bromobenzaldehyde and 2-nitrobenzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-2-hydroxy-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-bromophenyl)-2-oxo-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide.
Reduction: Formation of 2-(4-bromophenyl)-2-hydroxy-N’-[(E)-(2-aminophenyl)methylidene]acetohydrazide.
Substitution: Formation of 2-(4-substituted phenyl)-2-hydroxy-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide.
Scientific Research Applications
2-(4-bromophenyl)-2-hydroxy-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-2-hydroxy-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Modulating gene expression and cellular functions.
Affecting cellular signaling: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(5-methyl-2-furyl)methylidene]acetohydrazide
- 2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
- 2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide .
Uniqueness
2-(4-bromophenyl)-2-hydroxy-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H12BrN3O4 |
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Molecular Weight |
378.18 g/mol |
IUPAC Name |
2-(4-bromophenyl)-2-hydroxy-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H12BrN3O4/c16-12-7-5-10(6-8-12)14(20)15(21)18-17-9-11-3-1-2-4-13(11)19(22)23/h1-9,14,20H,(H,18,21)/b17-9+ |
InChI Key |
NFWJXURSAXRRIG-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C(C2=CC=C(C=C2)Br)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C(C2=CC=C(C=C2)Br)O)[N+](=O)[O-] |
Origin of Product |
United States |
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